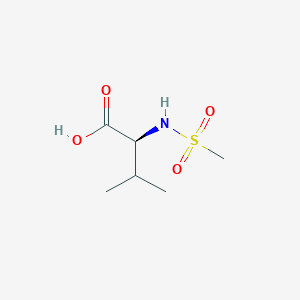

(2S)-2-methanesulfonamido-3-methylbutanoic acid

Description

(2S)-2-Methanesulfonamido-3-methylbutanoic acid is a chiral sulfonamide-substituted amino acid derivative. Its structure features a methanesulfonyl group (-SO₂CH₃) attached to the amino group at the second carbon (C2) of a 3-methylbutanoic acid backbone, with (2S) stereochemistry. This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s role in enhancing metabolic stability and modulating interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

(2S)-2-(methanesulfonamido)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-4(2)5(6(8)9)7-12(3,10)11/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFZJYZYVABSGC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methanesulfonamido-3-methylbutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-methylbutanoic acid.

Introduction of Methanesulfonamide Group: The methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Stereoselective Synthesis: Ensuring the correct stereochemistry at the second carbon atom is crucial. This can be achieved through chiral catalysts or by using enantiomerically pure starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methanesulfonamido-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.

Reduction: Reduction reactions can convert the methanesulfonamide group to a corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include:

Sulfonic Acids: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-methanesulfonamido-3-methylbutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-methanesulfonamido-3-methylbutanoic acid involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Attributes :

- Molecular Formula: C₆H₁₃NO₄S (inferred from analogs like CAS 17360-25-7 ).

- Stereochemistry : (2S) configuration at C2.

- Functional Groups: Methanesulfonamido (-NHSO₂CH₃), carboxylic acid (-COOH), and branched alkyl chain (3-methylbutanoic acid).

Comparison with Structurally Similar Compounds

Tosyl-Substituted Analog: (2S)-3-Methyl-2-(4-Methylbenzenesulfonamido)butanoic Acid

CAS: 17360-25-7 Molecular Formula: C₁₂H₁₇NO₄S Molecular Weight: 271.34 g/mol Key Differences:

- The sulfonamide group is bulkier (4-methylbenzenesulfonyl vs. methanesulfonyl), increasing lipophilicity (logP ≈ 2.5 vs. ~1.8 for methanesulfonyl).

- Enhanced steric hindrance may reduce binding affinity to polar targets but improve membrane permeability.

- Applications : Tosyl derivatives are often used as intermediates in peptide synthesis or protease inhibitors due to their stability .

Thiol-Containing Analog: (2S)-2-Amino-3-Methyl-3-Sulfanylbutanoic Acid

CAS: 52-67-5 Molecular Formula: C₅H₁₁NO₂S Molecular Weight: 149.21 g/mol Key Differences:

Aromatic Sulfonamide Derivative: (2S)-2-(5-Acetamido-2-Methoxybenzenesulfonamido)-3-Phenylpropanoic Acid

CAS : 110938-45-9

Molecular Formula : C₁₈H₂₀N₂O₆S

Molecular Weight : 400.43 g/mol

Key Differences :

- Incorporates a complex aromatic sulfonamide (5-acetamido-2-methoxybenzenesulfonyl) and a phenyl group at C3.

- Applications : Likely explored in kinase or protease inhibition due to its structural complexity .

Comparative Data Table

Biological Activity

(2S)-2-methanesulfonamido-3-methylbutanoic acid, also known as a derivative of 3-methylbutanoic acid, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its biochemical pathways, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C6H13NO4S

- Molecular Weight : 189.24 g/mol

- SMILES : CC(C)C@@HNS(=O)(=O)C

- InChI Key : XDA48231

The biological activity of this compound is primarily linked to its role in amino acid metabolism and potential therapeutic applications in metabolic disorders. It is hypothesized to interact with specific enzymes involved in branched-chain amino acid metabolism, particularly affecting pathways related to isoleucine degradation.

Case Studies and Research Findings

-

Metabolic Pathways :

- Research indicates that this compound may influence the activity of 3-oxothiolase, an enzyme critical for the metabolism of branched-chain amino acids. A study involving fibroblasts from patients with metabolic disorders showed varying incorporation rates of labeled 2-methylbutanoic acid into macromolecules, suggesting a link between enzyme activity and the compound's effects on cellular metabolism .

- Clinical Implications :

- Pharmacological Studies :

Data Tables

Potential Therapeutic Applications

Given its biochemical properties and preliminary findings from case studies, this compound shows promise in several areas:

- Metabolic Disorders : It may serve as a therapeutic agent for conditions related to branched-chain amino acid metabolism.

- Anti-inflammatory Treatments : The compound's ability to reduce inflammation suggests potential applications in treating chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.